molecular formula C13H11BrO B2402805 3-Bromo-3'-methoxybiphenyl CAS No. 337535-27-0

3-Bromo-3'-methoxybiphenyl

Cat. No.: B2402805
CAS No.: 337535-27-0
M. Wt: 263.134
InChI Key: BWFKMPAEWOKIJB-UHFFFAOYSA-N
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Description

3-Bromo-3’-methoxybiphenyl is a chemical compound with the molecular formula C13H11BrO . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, the autopolymerization reaction of 2-bromo-3-methoxythiophene was analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy . Another study reported the functionalization of 3-bromonaphthothiophene via lithium-halogen exchange .


Molecular Structure Analysis

The molecular structure of 3-Bromo-3’-methoxybiphenyl has been analyzed in several studies . The compound’s unique electronic, optical, and redox properties have been attributed to its small HOMO-LUMO gap and high polarizability .


Chemical Reactions Analysis

The autopolymerization reaction of 2-bromo-3-methoxythiophene was analyzed, and it was found that the polymerization reaction mechanism occurred in multiple steps .

Scientific Research Applications

Antibacterial Properties

Research has shown that derivatives of 3-Bromo-3'-methoxybiphenyl exhibit notable antibacterial properties. A study on compounds isolated from the marine red alga Rhodomela confervoides, including bromophenols related to this compound, demonstrated significant activity against various bacterial strains (Xu et al., 2003).

Potential in Cancer Research

Some derivatives of this compound have been explored for their potential in cancer research. A study evaluating bromophenol derivatives from Rhodomela confervoides found that certain compounds were inactive against human cancer cell lines, indicating a need for further exploration in this area (Zhao et al., 2004).

Optical and Photophysical Properties

The postfunctionalization of poly(3-hexylthiophene) with various functional groups, including bromo derivatives similar to this compound, shows significant changes in optical and photophysical properties. This could have implications in materials science, particularly in the development of new photonic materials (Li et al., 2002).

Steric Effects and Rotational Barriers

In the context of chemical structure and reactivity, the presence of bromo groups in compounds like this compound can affect rotational barriers and steric effects. A study on bromine-substituted fluorenes highlighted how such groups influence the energy required for molecular rotations (Aoki et al., 1982).

Antioxidant Properties

Bromophenols, including those structurally related to this compound, have been found to exhibit potent antioxidant activities. Isolated compounds from Rhodomela confervoides showed stronger or comparable activities to conventional antioxidants, suggesting their potential use in food preservation and health supplements (Li et al., 2011).

Pharmaceutical and Therapeutic Research

Compounds structurally similar to this compound have been explored for their pharmaceutical and therapeutic potentials. For instance, studies have investigated their use in the development of inhibitors for certain enzymes related to cancer treatment (Valente et al., 2012).

Safety and Hazards

3-Bromo-3’-methoxybiphenyl may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Properties

IUPAC Name

1-bromo-3-(3-methoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFKMPAEWOKIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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